4-(4-(1H-pyrrol-1-yl)benzyl)-N-(3-acetylphenyl)piperidine-1-carboxamide
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Overview
Description
AMRI-59 is a potent inhibitor of peroxiredoxin I, an enzyme involved in reducing oxidative stress within cells.
Preparation Methods
The synthesis of AMRI-59 involves multiple steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various purities and quantities for research purposes .
Chemical Reactions Analysis
AMRI-59 undergoes several types of chemical reactions, including:
Reduction: The compound’s activity can be modulated by reducing agents like N-acetyl cysteine.
Substitution: Functional group modifications on the core structure can enhance its activity and specificity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like N-acetyl cysteine. The major products formed from these reactions are typically oxidized or reduced derivatives of AMRI-59 .
Scientific Research Applications
AMRI-59 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study oxidative stress and enzyme inhibition.
Biology: Investigated for its role in modulating cellular ROS levels and inducing apoptosis.
Industry: Utilized in the development of new therapeutic agents targeting oxidative stress-related diseases.
Mechanism of Action
AMRI-59 exerts its effects primarily by inhibiting peroxiredoxin I, leading to an accumulation of ROS within cells. This oxidative stress triggers a cascade of molecular events, including the activation of the ROS/γH2AX/caspase pathway and suppression of ERK phosphorylation. These events ultimately result in apoptosis, particularly in cancer cells .
Comparison with Similar Compounds
AMRI-59 is unique in its specific inhibition of peroxiredoxin I. Similar compounds include:
Thioredoxin inhibitors: Target a different antioxidant enzyme but also increase cellular ROS.
Glutathione peroxidase inhibitors: Another class of compounds that modulate oxidative stress.
Other peroxiredoxin inhibitors: While they target the same enzyme family, they may differ in specificity and potency.
AMRI-59 stands out due to its potent inhibition of peroxiredoxin I and its demonstrated efficacy as a radiosensitizer in cancer therapy .
Properties
Molecular Formula |
C25H27N3O2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-4-[(4-pyrrol-1-ylphenyl)methyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C25H27N3O2/c1-19(29)22-5-4-6-23(18-22)26-25(30)28-15-11-21(12-16-28)17-20-7-9-24(10-8-20)27-13-2-3-14-27/h2-10,13-14,18,21H,11-12,15-17H2,1H3,(H,26,30) |
InChI Key |
FSTSUVAXEIXJCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)CC3=CC=C(C=C3)N4C=CC=C4 |
Origin of Product |
United States |
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